N-(4-isopropylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

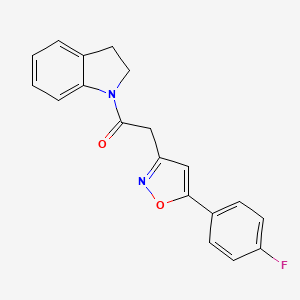

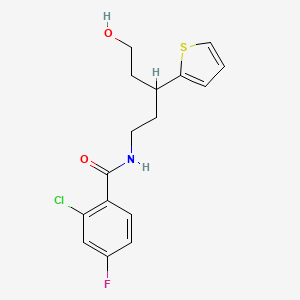

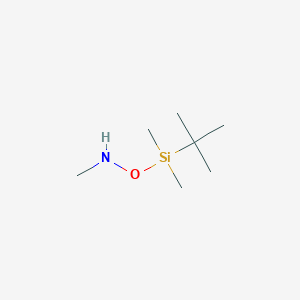

“N-(4-isopropylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions such as nucleophilic substitution and addition of amines to potassium isocyanate .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction . The compound contains a pyrazole ring, an isopropylphenyl group, a methoxy group, and a carboxamide group, all of which would contribute to its overall structure.

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. For example, the isocyanate group is known to exhibit unusual reactivity in organic chemistry .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, the presence of the isopropylphenyl group could influence its solubility and reactivity .

Scientific Research Applications

Medical Imaging and CB1 Receptor Binding

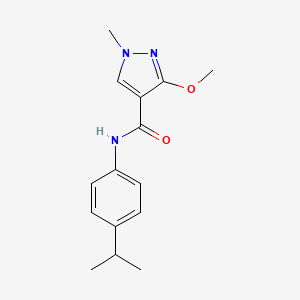

Research on methoxy and fluorine analogs related to pyrazole carboxamide derivatives, such as O-1302, aimed to develop tracers for medical imaging, particularly for the cerebral cannabinoid CB1 receptor. These compounds exhibited affinities comparable to the CB1 reference antagonist SR141716, indicating their potential for use in positron emission tomography (PET) ligands for biological imaging studies (Tobiishi et al., 2007).

Cytotoxicity and Anticancer Potential

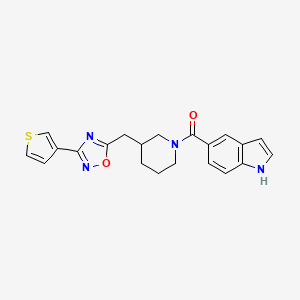

The synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential applications in anticancer research (Hassan et al., 2014).

Synthetic Methodology and Chemical Structure Elucidation

Studies on the N-N migration of a carbamoyl group in pyrazole derivatives have provided insights into synthetic processes and structural elucidation, enhancing our understanding of pyrazole chemistry and its applications in drug development (Pathirana et al., 2013).

Cannabinoid Receptor Antagonists

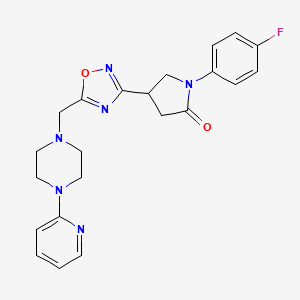

The structural activity relationships of pyrazole derivatives as cannabinoid receptor antagonists have been extensively studied, providing a basis for the development of therapeutic agents that could modulate cannabinoid receptor activities (Lan et al., 1999).

Molecular Docking and Enzyme Inhibition

Crystal structure and molecular docking studies of new pyrazole-4-carboxamides have demonstrated their inhibitory activity against Botrytis cinerea, highlighting their potential as antifungal agents (Qiao et al., 2019).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, structure, and potential biological activities. For example, ion channels have been identified as promising targets for drug discovery, and this compound could potentially be investigated for its effects on these targets . Additionally, the development of nanomedicines for thrombus therapy is a promising area of research, and this compound could potentially be incorporated into such therapies .

properties

IUPAC Name |

3-methoxy-1-methyl-N-(4-propan-2-ylphenyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-10(2)11-5-7-12(8-6-11)16-14(19)13-9-18(3)17-15(13)20-4/h5-10H,1-4H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJXTTGUVCJFPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-isopropylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Amino-5-methylphenyl)carbamoylamino]acetic acid](/img/structure/B2802590.png)

![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2802592.png)

![6-amino-N,8-bis(4-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B2802595.png)

![N~6~-butyl-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2802596.png)